molecular formula C36H56O12 B3001508 Suavissimoside R1 CAS No. 95645-51-5

Suavissimoside R1

カタログ番号 B3001508
CAS番号: 95645-51-5
分子量: 680.832
InChIキー: YXSQSVWHKZZWDD-CLJDQYFASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Suavissimoside R1 is a compound isolated from the roots of Rubus parvifollus . It possesses potent neuroprotective activity and has the potential to treat Parkinson’s disease .


Molecular Structure Analysis

The molecular structure of Suavissimoside R1 is complex. Its molecular formula is C36H56O12 . For a detailed view of its structure, please refer to the original resources .

科学的研究の応用

Neuroprotective Activity

Suavissimoside R1, isolated from the roots of Rubus parvifollus, possesses potent neuroprotective activity . It has been identified as an active ingredient used for protecting dopaminergic neurons against MPP+ toxicity . This suggests that Suavissimoside R1 could have potential applications in the treatment of neurodegenerative disorders such as Parkinson’s disease .

Anti-Parkinson’s Disease Agent

In addition to its neuroprotective properties, Suavissimoside R1 has been identified as a potential anti-Parkinson’s disease agent . This could open up new avenues for the development of drugs for the treatment of Parkinson’s disease.

Skin Whitening Agent

Suavissimoside F1, isolated from a bokbunja seed extract, has been identified as an active ingredient in a composition that has skin whitening effects . This suggests that Suavissimoside F1 could be used in the development of cosmetic products with skin whitening properties.

Anti-Wrinkle Agent

The same composition that contains Suavissimoside F1 as an active ingredient is also useful as an anti-wrinkle agent . This indicates that Suavissimoside F1 could be used in the development of anti-aging skincare products.

Anti-Inflammatory Agent

The composition containing Suavissimoside F1 also has anti-inflammatory properties . This suggests that Suavissimoside F1 could have potential applications in the treatment of inflammatory conditions.

Fatigue Resistance

Suavissimoside R1, along with other compounds, has been found in fractions of Rubus parvifollus extract that exhibit anti-fatigue activity . This suggests that Suavissimoside R1 could be used in the development of supplements or medications aimed at combating fatigue.

特性

IUPAC Name

(2R,3R,4S,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O12/c1-17-9-12-36(30(45)48-28-25(41)24(40)23(39)20(16-37)47-28)14-13-32(3)18(26(36)35(17,6)46)7-8-21-31(2)15-19(38)27(42)34(5,29(43)44)22(31)10-11-33(21,32)4/h7,17,19-28,37-42,46H,8-16H2,1-6H3,(H,43,44)/t17-,19-,20-,21-,22-,23-,24+,25-,26-,27+,28+,31-,32-,33-,34+,35-,36+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSQSVWHKZZWDD-FPLSKCGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)C(=O)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suavissimoside R1

Q & A

Q1: What is Suavissimoside R1 and where is it found?

A: Suavissimoside R1, also known as Suavissimoside F1, is a triterpenoid saponin primarily isolated from the roots of the plant Rubus parvifolius L. [, , ]. It has also been identified in other plant species, including Lawsonia inermis and Rubus crataegifolius [, , , ].

Q2: What are the potential therapeutic benefits of Suavissimoside R1?

A: Research suggests that Suavissimoside R1 exhibits neuroprotective effects, particularly against 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity in dopaminergic neurons [, ]. This finding suggests its potential as a therapeutic agent for Parkinson's disease. Additionally, studies indicate that Suavissimoside R1 contributes to the anti-fatigue properties of Rubus parvifolius L. extracts [].

Q3: How was the structure of Suavissimoside R1 elucidated?

A: The structure of Suavissimoside R1 has been confirmed through various spectroscopic techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR), infrared spectrometry (IR), and ultraviolet spectrometry (UV) [, , , ].

Q4: Has Suavissimoside R1 been tested in animal models of disease?

A: Yes, Suavissimoside R1 has demonstrated efficacy in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). In this model, Suavissimoside R1 significantly increased dopamine content in the corpus striatum, indicating a protective effect on dopaminergic neurons []. Further, it displayed anti-fatigue properties in a mouse forced swimming test, suggesting potential benefits for fatigue management [].

Q5: Has the relationship between the structure of Suavissimoside R1 and its activity been investigated?

A: Interestingly, research indicates that the aglycone form of Suavissimoside R1 does not exhibit the same neuroprotective effects as the complete glycoside molecule []. This finding highlights the importance of the sugar moiety in the pharmacological activity of Suavissimoside R1 and underscores the need for further investigation into structure-activity relationships.

Q6: Are there any methods to isolate and purify Suavissimoside R1 for research purposes?

A: Yes, researchers have successfully isolated and purified Suavissimoside R1 from plant sources using various techniques. These include column chromatography with silica gel, macroporous adsorption resin, and preparative high-performance liquid chromatography (HPLC) [, , ]. These methods facilitate the production of highly pure Suavissimoside R1 for further scientific investigations and potential development as a therapeutic agent.

Q7: Have any computational studies been conducted on Suavissimoside R1?

A: Molecular docking and molecular dynamics simulations have been employed to investigate the potential of Suavissimoside R1 and related compounds as inhibitors of the main protease (Mpro) of SARS-CoV-2 []. These in silico studies provide valuable insights into the potential antiviral activities of this compound and warrant further investigation through in vitro and in vivo experiments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。